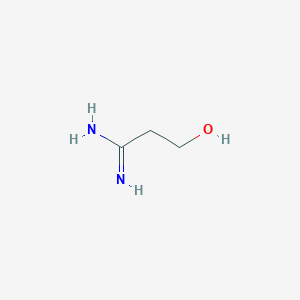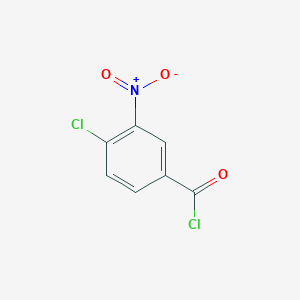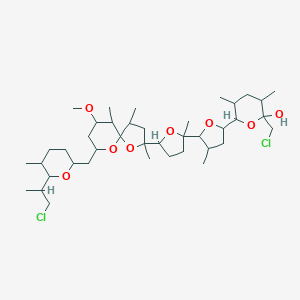
4-(Pentafluorophenoxy)piperidine hydrochloride
Overview
Description
“4-(Pentafluorophenoxy)piperidine hydrochloride” is a chemical compound with the formula C11H11ClF5NO . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “4-(Pentafluorophenoxy)piperidine hydrochloride”, has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(Pentafluorophenoxy)piperidine hydrochloride” consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 5 fluorine atoms, and 1 nitrogen atom . The molecular weight is 303.66 .Future Directions
Piperidine derivatives, such as “4-(Pentafluorophenoxy)piperidine hydrochloride”, continue to be a focus of research due to their importance in drug design . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential pharmaceutical applications .
properties
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO.ClH/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-1-3-17-4-2-5;/h5,17H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHIDGPQVGRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorophenoxy)piperidine hydrochloride | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)












![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)